4-(N,N-dimethylsulfamoyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide
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Description
4-(N,N-dimethylsulfamoyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H17N3O5S2 and its molecular weight is 455.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization in Medicinal Chemistry
4-(N,N-dimethylsulfamoyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide and similar compounds have been synthesized and characterized due to their potential as medicinal chemistry agents. Compounds involving chromone–thiazole hybrids are of interest as potential ligands for human adenosine receptors, suggesting applications in the development of drugs targeting these receptors (Cagide et al., 2015).
Antimicrobial and Cytotoxic Activity
Several studies have focused on the antimicrobial and cytotoxic activity of thiazole derivatives bearing a coumarin nucleus. These compounds, including derivatives synthesized through methods like ultrasound irradiation, have shown potent antimicrobial and cytotoxic activities against various cell lines (Gomha & Khalil, 2012).
Environmental Applications
The environmental applications of related compounds include their use as corrosion inhibitors. Benzothiazole derivatives have been synthesized and studied for their effectiveness in inhibiting steel corrosion in acidic environments, indicating potential applications in industrial maintenance (Hu et al., 2016).
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S2/c1-24(2)31(27,28)15-9-7-13(8-10-15)19(25)23-21-22-17(12-30-21)16-11-14-5-3-4-6-18(14)29-20(16)26/h3-12H,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOKENLVXSUYAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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